

In-Depth Technical Guide: Functional Activity and EC50 of BMS-604992 Free Base

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Compound of Interest

Compound Name: BMS-604992 free base

Cat. No.: B3182456

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Core Compound Profile: BMS-604992

BMS-604992 is a potent and selective small-molecule agonist of the Growth Hormone Secretagogue Receptor (GHSR), also known as the ghrelin receptor. As an orally active compound, it mimics the action of ghrelin, a key peptide hormone involved in the regulation of appetite, energy homeostasis, and growth hormone release.

Quantitative Data Summary

The following table summarizes the key quantitative parameters defining the functional activity of **BMS-604992 free base**.

Parameter	Value	Receptor	Description
EC50	0.4 nM	GHSR	The half-maximal effective concentration required to elicit a functional response following receptor activation.
Ki	2.3 nM	GHSR	The inhibition constant, indicating the binding affinity of BMS-604992 to the ghrelin receptor.

Experimental Protocols

While the precise, proprietary experimental protocols for the initial characterization of BMS-604992 are not publicly detailed, the determination of its functional activity and EC50 would have followed established pharmacological methodologies for G-protein coupled receptor (GPCR) agonists. Below are representative protocols that are standard in the field for such determinations.

GHSR Radioligand Binding Assay (for Ki Determination)

This assay is designed to determine the binding affinity of a test compound (BMS-604992) by measuring its ability to displace a radiolabeled ligand from the GHSR.

Methodology:

- **Membrane Preparation:** A stable cell line expressing the human GHSR (e.g., HEK293 or CHO cells) is cultured and harvested. The cells are lysed, and the cell membranes containing the receptor are isolated through centrifugation. The protein concentration of the membrane preparation is quantified.
- **Competitive Binding:** A constant concentration of a suitable radioligand (e.g., [125I]-ghrelin) is incubated with the prepared cell membranes.

- **Compound Addition:** A range of concentrations of the unlabeled test compound (BMS-60492) is added to the incubation mixture.
- **Incubation:** The mixture is incubated to allow the binding to reach equilibrium.
- **Separation:** The receptor-bound radioligand is separated from the unbound radioligand, typically by rapid filtration through a glass fiber filter.
- **Quantification:** The radioactivity retained on the filters, which corresponds to the amount of bound radioligand, is measured using a scintillation counter.
- **Data Analysis:** The data are plotted as the percentage of specific binding versus the concentration of the test compound. The IC₅₀ (the concentration of the compound that inhibits 50% of the specific radioligand binding) is determined by non-linear regression analysis. The K_i value is then calculated from the IC₅₀ using the Cheng-Prusoff equation.

GHSR Functional Assay: Intracellular Calcium Mobilization (for EC₅₀ Determination)

Activation of the GHSR, a Gq/11-coupled receptor, leads to the activation of phospholipase C (PLC) and a subsequent increase in intracellular calcium concentration ([Ca²⁺]_i). This response can be measured to determine the functional potency of an agonist.

Methodology:

- **Cell Culture:** A cell line stably expressing the human GHSR (e.g., HEK293 or CHO cells) is seeded into a multi-well plate.
- **Dye Loading:** The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM). This dye will exhibit a change in fluorescence intensity upon binding to free calcium in the cytoplasm.
- **Compound Addition:** A range of concentrations of the test compound (BMS-604992) is added to the wells.
- **Signal Detection:** The fluorescence intensity is measured over time using a fluorescence plate reader. An increase in fluorescence indicates an increase in intracellular calcium and

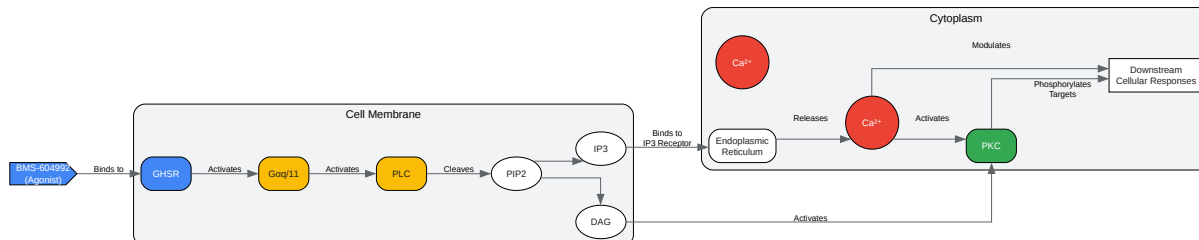
thus, receptor activation.

- **Data Analysis:** The peak fluorescence response at each concentration of the test compound is measured. The data are then plotted as the response versus the compound concentration, and a sigmoidal dose-response curve is fitted using non-linear regression to determine the EC50 value.

Visualizations

GHSR Signaling Pathway

The following diagram illustrates the primary signaling cascade initiated by the activation of the Growth Hormone Secretagogue Receptor (GHSR).

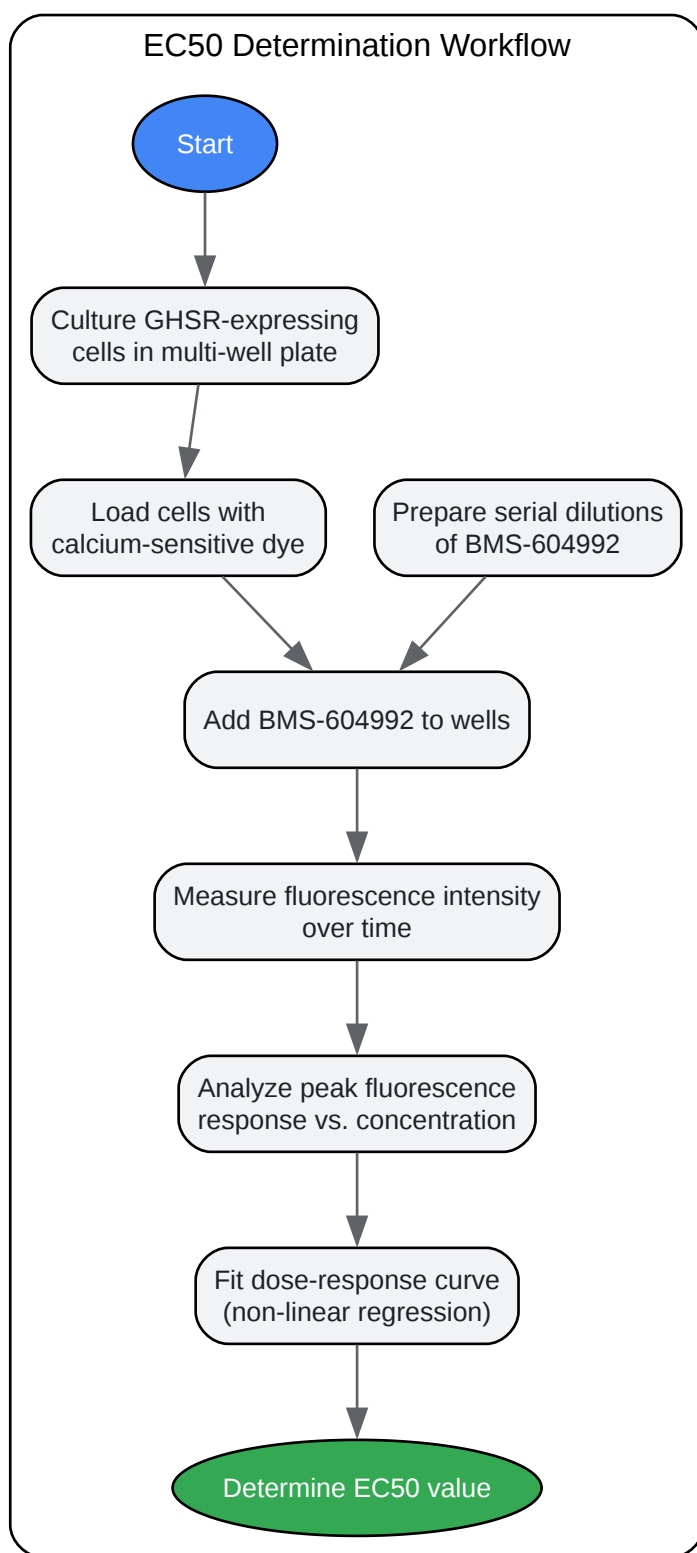


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GHSR Gαq/11-mediated signaling pathway.

Experimental Workflow for EC50 Determination

The following diagram outlines the key steps in a typical in vitro functional assay to determine the EC50 of a GHSR agonist.



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Workflow for calcium mobilization assay.

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